REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:12])[CH:5]=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C.S(=O)(=O)(O)O>[CH3:1][C:2]1[NH:3][C:4](=[O:12])[C:5]([N+:13]([O-:15])=[O:14])=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][CH2:7]2
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(C=C2CCCCC12)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
FILTRATION
|
Details
|
were filtered out
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C(=C2CCCCC12)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |